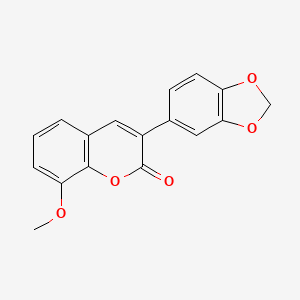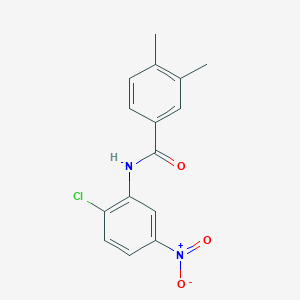![molecular formula C18H20N2O5 B5693516 4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-2-nitrophenol](/img/structure/B5693516.png)
4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-2-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-2-nitrophenol, also known as DNQX, is a competitive antagonist of ionotropic glutamate receptors. It is widely used in scientific research to study the mechanisms of synaptic transmission and plasticity in the brain.
Mécanisme D'action
4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-2-nitrophenol acts as a competitive antagonist of AMPA receptors by binding to the receptor site and preventing the binding of glutamate, the endogenous ligand. This leads to the inhibition of synaptic transmission and the blockade of excitatory neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to inhibit the induction of long-term potentiation (LTP), a form of synaptic plasticity that is thought to underlie learning and memory. This compound has also been shown to reduce the severity of seizures in animal models of epilepsy. Additionally, it has been reported to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-2-nitrophenol has several advantages as a research tool. It is a potent and selective antagonist of AMPA receptors, which allows for specific manipulation of synaptic transmission. It is also relatively stable and easy to handle, making it a convenient tool for researchers. However, this compound has limitations as well. It is not selective for a particular subtype of AMPA receptor, which can complicate data interpretation. Additionally, it has a relatively short duration of action, which can limit its usefulness in certain experimental paradigms.
Orientations Futures
There are several future directions for research involving 4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-2-nitrophenol. One area of interest is the role of AMPA receptors in synaptic plasticity and learning and memory. Another area of interest is the potential therapeutic use of this compound in neurodegenerative diseases such as Alzheimer's disease. Additionally, there is ongoing research into the development of more selective and long-lasting AMPA receptor antagonists that may be more useful in certain experimental paradigms.
Méthodes De Synthèse
4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-2-nitrophenol can be synthesized via a multistep process involving the reaction of 2-nitrophenol with 2,6-dimethylaniline followed by the reduction of the resulting nitro compound with zinc and hydrochloric acid. The final product is obtained by the reaction of the intermediate with formaldehyde and acetic anhydride.
Applications De Recherche Scientifique
4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-2-nitrophenol is widely used in scientific research to study the mechanisms of synaptic transmission and plasticity in the brain. It is commonly used to block AMPA receptors, which are the major mediators of fast excitatory synaptic transmission in the central nervous system. This compound has been used to investigate the role of AMPA receptors in various physiological and pathological processes such as learning and memory, epilepsy, and neurodegenerative diseases.
Propriétés
IUPAC Name |
4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-24-17-8-13-5-6-19(11-14(13)9-18(17)25-2)10-12-3-4-16(21)15(7-12)20(22)23/h3-4,7-9,21H,5-6,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLMCFZFSNGSDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC3=CC(=C(C=C3)O)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

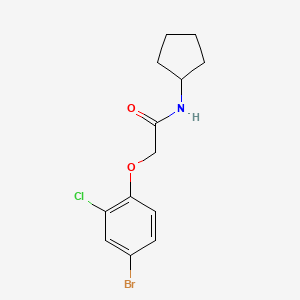
![4-methoxy-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5693451.png)
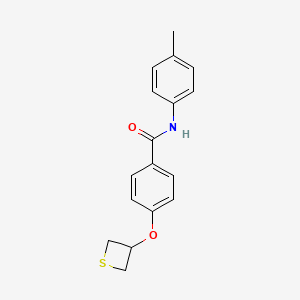
![N-[2-(4-fluorophenyl)ethyl]-4-methoxybenzamide](/img/structure/B5693465.png)
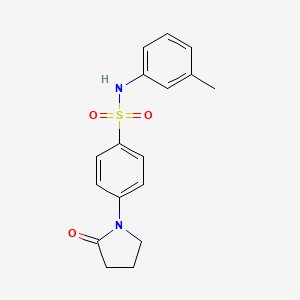
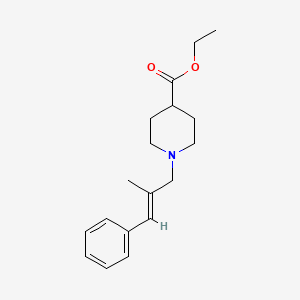
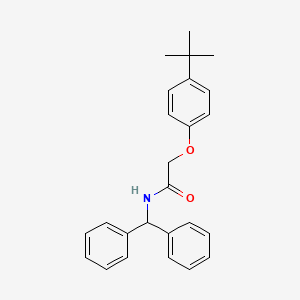
![1-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B5693490.png)
![1-[(4-methylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B5693501.png)
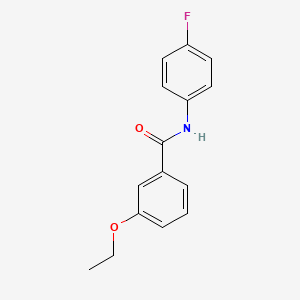
![4-methyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-(2-phenylethyl)-4H-1,2,4-triazole](/img/structure/B5693512.png)

